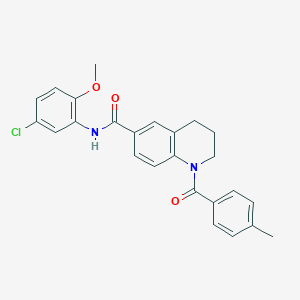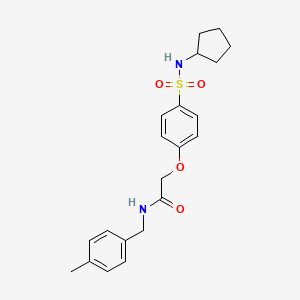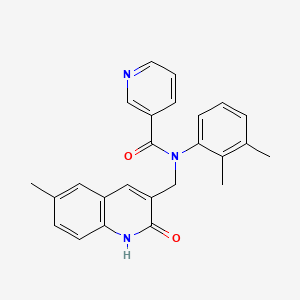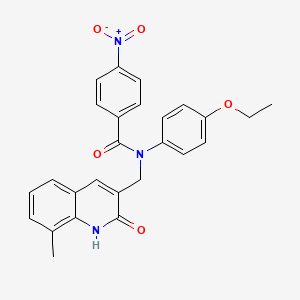![molecular formula C24H26N4O3 B7716479 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7716479.png)
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide, commonly known as Prazosin, is a pharmaceutical compound that has been widely used for the treatment of hypertension and post-traumatic stress disorder.
Mechanism of Action
Prazosin acts as a selective alpha-1 adrenergic receptor antagonist, which inhibits the binding of norepinephrine to the receptor. This leads to a decrease in peripheral resistance and blood pressure, as well as a reduction in the symptoms of post-traumatic stress disorder.
Biochemical and Physiological Effects:
Prazosin has been shown to have several biochemical and physiological effects, including vasodilation, decreased peripheral resistance, and decreased blood pressure. It has also been found to reduce the symptoms of post-traumatic stress disorder, such as nightmares and flashbacks.
Advantages and Limitations for Lab Experiments
One of the advantages of using Prazosin in lab experiments is its well-established mechanism of action, which allows for precise targeting of the alpha-1 adrenergic receptor. However, Prazosin also has some limitations, such as its potential side effects, including dizziness, fatigue, and hypotension.
Future Directions
There are several future directions for the research of Prazosin. One area of interest is the potential use of Prazosin in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects. Additionally, Prazosin has been found to have anti-cancer properties, and further research is needed to investigate its potential use in cancer therapy. Finally, the development of more selective alpha-1 adrenergic receptor antagonists could lead to the discovery of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Prazosin is a pharmaceutical compound that has been widely used for the treatment of hypertension and post-traumatic stress disorder. Its mechanism of action involves the selective inhibition of the alpha-1 adrenergic receptor, which leads to several biochemical and physiological effects. While Prazosin has some limitations, it has several potential therapeutic applications, including the treatment of anxiety disorders and cancer. Further research is needed to fully understand the potential of Prazosin and to develop new drugs with improved efficacy and fewer side effects.
Synthesis Methods
Prazosin can be synthesized by a series of chemical reactions involving the condensation of 3,5-dimethoxybenzaldehyde and 1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid followed by the reduction of the resulting imine with sodium borohydride. The final product can be obtained by purification and crystallization.
Scientific Research Applications
Prazosin has been extensively studied for its potential therapeutic effects on various medical conditions, including hypertension, post-traumatic stress disorder, anxiety, and prostate cancer. It has been shown to act as an alpha-1 adrenergic receptor antagonist, which leads to vasodilation and a decrease in blood pressure. Moreover, Prazosin has been found to reduce the symptoms of post-traumatic stress disorder by blocking the noradrenergic system, which is involved in the stress response.
properties
IUPAC Name |
3,5-dimethoxy-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-14(2)13-28-23-20(11-16-8-6-7-15(3)21(16)25-23)22(27-28)26-24(29)17-9-18(30-4)12-19(10-17)31-5/h6-12,14H,13H2,1-5H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFHXOYUTSKFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

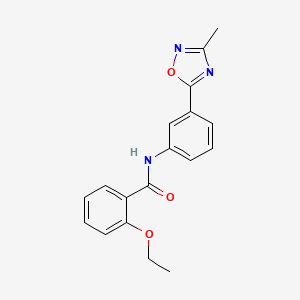







![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)
